Acetic acid;dodeca-7,11-dien-1-ol
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Overview
Description
Acetic acid;dodeca-7,11-dien-1-ol is a compound that combines the properties of acetic acid and dodeca-7,11-dien-1-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH3COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. Dodeca-7,11-dien-1-ol is a diene alcohol with a 12-carbon chain and two double bonds located at the 7th and 11th positions. This compound is known for its role in chemical communication among insects, particularly as a pheromone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodeca-7,11-dien-1-ol can be achieved through several methods. One common approach involves the esterification of dodeca-7,11-dien-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Dodeca-7,11-dien-1-ol+Acetic acidH2SO4Acetic acid;dodeca-7,11-dien-1-ol+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to obtain a high yield of the desired product. Additionally, purification steps such as distillation and recrystallization may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dodeca-7,11-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The double bonds in the dodeca-7,11-dien-1-ol moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group in the dodeca-7,11-dien-1-ol moiety can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives or esters.
Scientific Research Applications
Acetic acid;dodeca-7,11-dien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect communication, particularly in termites.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of fragrances and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of acetic acid;dodeca-7,11-dien-1-ol involves its interaction with specific molecular targets. In insects, the compound acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as trail-following and mating. The molecular pathways involved in these processes are still under investigation, but they likely involve signal transduction pathways that lead to changes in gene expression and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Dodeca-7,11-dien-1-ol: Similar structure but lacks the acetic acid moiety.
Acetic acid: Simple carboxylic acid without the diene alcohol structure.
Dodeca-3,6-dien-1-ol: Another diene alcohol with double bonds at different positions.
Uniqueness
Acetic acid;dodeca-7,11-dien-1-ol is unique due to its combination of acetic acid and dodeca-7,11-dien-1-ol, which imparts both acidic and pheromonal properties. This dual functionality makes it valuable in various applications, from chemical synthesis to biological studies.
Properties
CAS No. |
65954-25-8 |
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Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
acetic acid;dodeca-7,11-dien-1-ol |
InChI |
InChI=1S/C12H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2,5-6,13H,1,3-4,7-12H2;1H3,(H,3,4) |
InChI Key |
ACKRDJTZMDPJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCCC=CCCCCCCO |
Origin of Product |
United States |
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